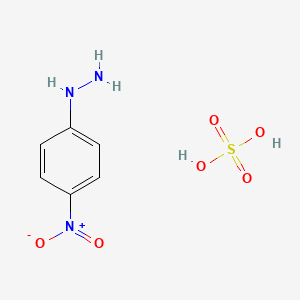

P-nitrophenylhydrazine sulfate

Description

Historical Context of Phenylhydrazine (B124118) Derivatives in Chemical Research

The journey of phenylhydrazine and its derivatives began in 1875 with the pioneering work of Hermann Emil Fischer. wikipedia.org His synthesis of phenylhydrazine marked the first characterization of a hydrazine (B178648) derivative and opened up new avenues in chemical research. wikipedia.orgchemeurope.com Fischer's initial preparation involved the reduction of a phenyl diazonium salt using sulfite (B76179) salts. wikipedia.orgchemeurope.com He astutely utilized phenylhydrazine to characterize sugars through the formation of distinct crystalline derivatives known as osazones, a technique that proved invaluable in the study of carbohydrates. wikipedia.orgchemeurope.com This early work demonstrated the key reactive properties of hydrazines and laid the groundwork for their extensive use in organic synthesis. wikipedia.org Over the years, the applications of phenylhydrazine derivatives have expanded significantly, becoming crucial intermediates in the synthesis of a wide array of compounds, including dyes, pharmaceuticals, and agrochemicals. wikipedia.orggoogle.com The Fischer indole (B1671886) synthesis, a classic reaction using phenylhydrazine to create indoles, further cemented the importance of this class of compounds in the development of new chemical entities. wikipedia.org

Foundational Role of Nitrophenylhydrazine (B1144169) Compounds in Organic Chemistry

The introduction of a nitro group onto the phenylhydrazine scaffold, creating nitrophenylhydrazine compounds, brought forth a new set of reactive and analytical possibilities. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the molecule, including its reactivity and spectroscopic characteristics. teachy.app Nitrophenylhydrazine compounds, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), became indispensable reagents in qualitative organic analysis. wikipedia.org DNPH, often referred to as Brady's reagent, is famously used to detect the presence of aldehydes and ketones, forming brightly colored dinitrophenylhydrazone precipitates. wikipedia.org This simple and effective test has been a staple in instructional and analytical chemistry laboratories for decades.

Beyond their analytical applications, nitrophenylhydrazine compounds serve as versatile building blocks in organic synthesis. The diverse reactivity of the nitro group allows for its transformation into other functional groups, making these compounds valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. frontiersin.org The presence of the nitro group can also influence the regioselectivity of reactions, providing chemists with greater control over the synthetic process. bohrium.com Consequently, nitrophenylhydrazine compounds and their derivatives continue to be an active area of research, with ongoing efforts to develop new synthetic methodologies and applications. frontiersin.orgbohrium.com

Interactive Data Table: Properties of P-nitrophenylhydrazine

| Property | Value |

| Molecular Formula | C6H7N3O2 |

| Molar Mass | 153.14 g/mol |

| Appearance | Orange-red leaflets or needles |

| Melting Point | Approximately 157 °C (decomposes) |

| Solubility | Sparingly soluble in water |

Properties

IUPAC Name |

(4-nitrophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZHUYCPSIHHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70780504 | |

| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265323-30-6 | |

| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of P Nitrophenylhydrazine Sulfate

Fundamental Reaction Pathways

The chemical versatility of p-nitrophenylhydrazine is demonstrated through its participation in several fundamental organic reactions. These include hydrazone formation with carbonyl compounds, diazotization reactions, and various redox processes.

Hydrazone Formation with Carbonyl Compounds (Aldehydes and Ketones)

P-nitrophenylhydrazine readily reacts with aldehydes and ketones to form p-nitrophenylhydrazones. discoveryjournals.org This condensation reaction is a cornerstone in the characterization and derivatization of carbonyl compounds. arvojournals.org The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon. The electron-withdrawing nitro group enhances the acidity of the N-H protons, facilitating the reaction. The resulting hydrazones are often highly crystalline solids with sharp melting points, making them valuable for the identification and purification of aldehydes and ketones. discoveryjournals.org

The formation of p-nitrophenylhydrazones can be carried out under various conditions, including solvent-free mechanochemical methods, which are environmentally benign and efficient. discoveryjournals.org These reactions typically proceed at room temperature without the need for a catalyst, yielding pure products in short reaction times. discoveryjournals.org

Table 1: Examples of Hydrazone Formation with p-Nitrophenylhydrazine

| Carbonyl Compound | Product | Yield (%) | Reference |

| 2,4-Dichlorobenzaldehyde | (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 57.28 | discoveryjournals.org |

| 3,4,5-Trimethoxybenzaldehyde | (E)-1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | 30.51 | discoveryjournals.org |

| 3,5-Dichlorobenzaldehyde | (E)-1-(3,5-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 32.69 | discoveryjournals.org |

Diazotization Reactions of P-nitrophenylhydrazine

Like other primary aromatic amines, p-nitrophenylhydrazine can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org This reaction converts the primary amino group into a diazonium salt. The process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com The nitrosonium ion then acts as an electrophile, attacking the nitrogen atom of the hydrazine. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion. byjus.com

These diazonium salts are versatile intermediates in organic synthesis, although they are often unstable and used immediately in subsequent reactions. organic-chemistry.org For instance, they can be used in coupling reactions to form azo compounds. researchgate.net The preparation of p-nitrophenylhydrazine itself can be achieved through the diazotization of p-nitroaniline followed by reduction. google.com

Redox Reactions and Oxidation Kinetics of P-nitrophenylhydrazine with Various Oxidants

P-nitrophenylhydrazine can be oxidized by a variety of oxidizing agents. The kinetics and mechanisms of these reactions have been the subject of detailed studies.

The oxidation of p-nitrophenylhydrazine by potassium hexacyanoferrate(III) in acidic perchlorate (B79767) solutions has also been investigated. rsc.orgresearchgate.net The reaction shows no dependence on the hydrogen ion concentration in a specific range of perchloric acid concentration. rsc.orgresearchgate.net The oxidation proceeds through aryldiazene and diazonium ion intermediates to yield substituted azobenzenes and anilines as the final products. rsc.orgresearchgate.net

Benzeneseleninic acid and its anhydride (B1165640) also oxidize p-nitrophenylhydrazine. sci-hub.st The reaction with benzeneseleninic anhydride in dichloromethane (B109758) yields p-nitrophenyl phenyl selenide. sci-hub.st

Complex Formation and Ligand Interactions Involving P-nitrophenylhydrazine

P-nitrophenylhydrazine and its derivatives, particularly hydrazones, are effective ligands in coordination chemistry, forming stable complexes with various metal ions. discoveryjournals.orgcore.ac.uklookchem.comresearchgate.netresearchgate.net The hydrazone derivatives possess both nitrogen and oxygen or sulfur donor atoms, allowing them to act as bidentate or polydentate ligands.

The complexation ability is influenced by the electronic properties of the substituents on the phenyl ring. The p-nitrophenylhydrazone of diacetylmonoxime has been utilized as a specific reagent for the detection of cobalt, forming a distinct violet-colored complex. core.ac.uk Mixed ligand complexes of Ni(II) and Cd(II) have been synthesized using 2,4-dinitrophenylhydrazine (B122626) and dimethylglyoxime. researchgate.net These complexes often exhibit enhanced biological activity compared to the free ligands. researchgate.net

Intramolecular Rearrangements and Cyclization Reactions Utilizing P-nitrophenylhydrazine Derivatives

Derivatives of p-nitrophenylhydrazine are valuable precursors in the synthesis of various heterocyclic compounds through intramolecular rearrangements and cyclization reactions.

Hydrazones derived from p-nitrophenylhydrazine and β-ketoesters can undergo oxidative cyclization. For example, the oxidation of ethyl acetoacetate (B1235776) p-nitrophenylhydrazone with lead tetraacetate or mercuric acetate (B1210297) leads to the formation of azoacetates, which can further rearrange. dcu.ie

Microwave-assisted conditions have been shown to facilitate the ring-closure reaction of unsaturated ketones with p-nitrophenylhydrazine, a reaction that is often unfavorable under conventional heating. grafiati.comgrafiati.com These cyclization reactions can lead to the stereoselective formation of heterocyclic compounds like pyrazolines. grafiati.comgrafiati.com

Furthermore, hydrazonyl bromides derived from p-nitrophenylhydrazine can undergo intramolecular rearrangements involving the ortho-nitro group, leading to the formation of activated esters that can be used in amidation reactions. nih.govacs.org This provides a pathway to synthesize amides from aldehydes under mild, transition-metal-free conditions. nih.govacs.org

P-nitrophenylhydrazine derivatives are also key intermediates in the Fischer indole (B1671886) synthesis, where they react with ketones or aldehydes under acidic conditions to form indoles. The reaction proceeds through a -sigmatropic rearrangement of the enehydrazine tautomer.

Electronic and Steric Substituent Effects on P-nitrophenylhydrazine Reactivity

The reactivity of p-nitrophenylhydrazine and its derivatives is significantly governed by electronic and steric effects of substituents on the aromatic ring.

The strong electron-withdrawing nature of the para-nitro group decreases the electron density on the benzene (B151609) ring and makes the hydrazine group less nucleophilic compared to unsubstituted phenylhydrazine (B124118). This effect is evident in its oxidation reactions, where the p-nitro substituent has a retarding effect on the rate compared to ortho-substituents that can participate in chelation. However, the nitro group enhances the acidity of the N-H protons, which can facilitate reactions like hydrazone formation.

In the oxidation of aldehyde phenylhydrazones with lead tetra-acetate, the presence of an ortho-nitro group has a significant rate-retarding effect, which can be attributed to resonance electron depletion at the amino nitrogen and potential hydrogen bonding. rsc.org

Steric effects also play a crucial role. For instance, in the oxidation of aliphatic aldehyde 2,4-dinitrophenylhydrazones, strong steric effects from substituents on the methine carbon have been observed. rsc.org Similarly, the steric bulk of substituents can influence the regioselectivity of cyclization reactions. smolecule.com A quantitative study on the action of lanthanide chelate complexes on substituted anilines showed that steric hindrance from N-substituted and 2-substituted anilines affects the metal complex attack. moreheadstate.edu

The interplay of electronic and steric effects is also observed in the synthesis of pyrazole (B372694) derivatives. The nucleophilic power of the substituted nitrogen in p-nitrophenylhydrazine, which is reduced by the nitro group, can favor certain reaction pathways, such as deacetylation in reactions with α-acylenaminoketones. rsc.org

Table 2: Summary of Electronic and Steric Effects

| Reaction/Property | Effect of p-Nitro Group | Contributing Factors | Reference |

| Nucleophilicity | Decreased | Strong electron-withdrawing nature | |

| N-H Acidity | Increased | Electron-withdrawing nature stabilizes the conjugate base | |

| Oxidation by Tl(III) | Rate retarding (compared to o-nitro) | Electron-withdrawing effect without chelation assistance | |

| Hydrazone Formation | Facilitated | Enhanced acidity of N-H protons | |

| Fischer Indole Synthesis | Modulated reactivity | Balance of electronic effects on different steps | |

| Cyclization Reactions | Influences regioselectivity | Steric and electronic control of ring closure | smolecule.com |

Advanced Applications in Organic Synthesis Utilizing P Nitrophenylhydrazine Sulfate

Synthesis of Nitrogen-Containing Heterocyclic Compounds

P-nitrophenylhydrazine sulfate (B86663) is a key building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its reaction with difunctional compounds leads to the formation of stable ring systems with diverse chemical and biological properties.

Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of applications. The condensation of p-nitrophenylhydrazine with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for pyrazole (B372694) synthesis. researchgate.netnih.govmdpi.com For instance, the reaction with enones or 1,3-dicarbonyl compounds under acidic conditions yields 1-(4-nitrophenyl)-1H-pyrazoles. afinitica.com A notable example is the synthesis of 1,3,5-substituted pyrazoles through the condensation of p-nitrophenylhydrazine with ethyl acetoacetate (B1235776), which can be catalyzed by nano-ZnO for excellent yields. nih.gov The reaction conditions can be optimized, for example, by using microwave assistance to achieve higher yields in shorter reaction times. afinitica.com

The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles by varying the dicarbonyl component. researchgate.netnih.gov For example, the reaction of p-nitrophenylhydrazine with furan-2,3-dione has been used to synthesize 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. nih.govmdpi.com

Table 1: Examples of Pyrazole Synthesis using p-Nitrophenylhydrazine

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| p-Nitrophenylhydrazine | Enone/1,3-Dicarbonyl Compound | 1-(4-nitrophenyl)-1H-pyrazole | Acidic Conditions | afinitica.com |

| p-Nitrophenylhydrazine | Ethyl Acetoacetate | 1,3,5-Substituted Pyrazole | Nano-ZnO | nih.gov |

| N-benzylidene-N′-(4-nitrophenyl) hydrazine (B178648) | Furan-2,3-dione | 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | - | nih.govmdpi.com |

Dihydrocinnolines

Dihydrocinnolines are another important class of nitrogen-containing heterocycles. The synthesis of these compounds can be achieved through the intramolecular cyclization of p-nitrophenylhydrazones derived from α-halo carbonyl compounds. jetir.org A general method involves the condensation of phenylhydrazines with α-halo carbonyl compounds to form phenylhydrazones, which then undergo intramolecular Friedel-Crafts alkylation to yield 1,4-dihydrocinnoline (B8695256) derivatives. jetir.org For instance, 3-hydroxy-6-nitro-1,4-dihydrocinnoline has been prepared through such a pathway. jetir.org More recent methods have utilized Rh(III) catalyzed (4+2) annulation of N-alkyl aryl hydrazines with sulfoxonium ylides to synthesize dihydrocinnolines, showcasing the ongoing development in this area. rsc.org

Thiadiazolylium Salts

While direct synthesis of thiadiazolylium salts from p-nitrophenylhydrazine sulfate is less commonly reported, the hydrazine moiety is a key precursor for various heterocyclic systems. The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. P-nitrophenylhydrazine can be converted to the corresponding thiosemicarbazide, which can then be cyclized to form aminothiadiazoles. Further reactions can then lead to the formation of thiadiazolylium salts.

Role of P-nitrophenylhydrazine as a Derivatizing Agent for Further Synthetic Transformations

P-nitrophenylhydrazine is widely used as a derivatizing agent, particularly for carbonyl compounds such as aldehydes and ketones. The reaction results in the formation of p-nitrophenylhydrazones, which are stable, crystalline compounds with distinct melting points and spectroscopic properties. nih.govresearchgate.net This derivatization is not only crucial for the detection and characterization of carbonyl compounds but also serves as a strategic step for further synthetic modifications.

The resulting hydrazone can be a versatile intermediate. For example, the C=N bond in the hydrazone can be selectively reduced, or the aromatic nitro group can be reduced to an amino group, opening up avenues for further functionalization. afinitica.com This strategy is employed in the synthesis of complex molecules where the temporary protection or modification of a carbonyl group is required.

A solvent-free mechanochemical method for the synthesis of p-nitrophenyl hydrazones from aromatic aldehydes has been developed, offering an eco-friendly and efficient alternative to traditional solvent-based methods. researchgate.netdiscoveryjournals.org

Utilization in the Construction of Complex Organic Molecules

The reactivity of this compound makes it a valuable reagent in the construction of complex organic molecules. chemimpex.com Its ability to form key heterocyclic cores, such as pyrazoles and cinnolines, which are present in many biologically active compounds, is a significant advantage. researchgate.net

For example, the synthesis of 4-(Pyrazol-1-yl)carboxanilides, a class of compounds with potential pharmaceutical applications, starts with the cyclocondensation reaction between 4-nitrophenylhydrazine (B89600) and a 1,3-dicarbonyl compound. afinitica.com The resulting 1-(4-nitrophenyl)-1H-pyrazole is then subjected to a series of transformations, including reduction of the nitro group and subsequent amide coupling, to generate a library of diverse molecules. afinitica.com This modular approach allows for the systematic exploration of structure-activity relationships in drug discovery.

Furthermore, p-nitrophenylhydrazine serves as a building block in the synthesis of various organic compounds beyond heterocycles. ontosight.ai Its condensation with benzoic acid, for instance, yields benzoic acid, 2-(p-nitrophenyl)hydrazide, a molecule with its own set of potential applications. ontosight.ai

Precursor Chemistry for Azo Dyes and Related Chromophores

P-nitrophenylhydrazine is a key intermediate in the synthesis of azo dyes. chemimpex.comontosight.ai Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes typically involves two main steps: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.

While p-nitrophenylhydrazine itself is not directly diazotized, its precursor, p-nitroaniline, is a common starting material for the synthesis of diazonium salts. chemicalbook.com P-nitrophenylhydrazine can be prepared by the reduction of the diazonium salt derived from p-nitroaniline. chemicalbook.com Alternatively, p-nitrophenylhydrazine can be synthesized from p-chloronitrobenzene and hydrazine hydrate (B1144303). google.com

The chromophoric properties of molecules containing the p-nitrophenylhydrazone moiety are also of interest. ontosight.ai The extended conjugation in these molecules often leads to absorption in the visible region of the electromagnetic spectrum, making them colored. This property is utilized in the design of chromophores for various applications.

Analytical Applications of P Nitrophenylhydrazine Derivatives in Chemical Analysis

Derivatization Strategies for Targeted Metabolomics and Other Bioanalytical Assays

Metabolomics aims to profile a wide array of metabolites, which can be challenging due to their diverse chemical properties and varying concentrations. Chemical derivatization with reagents like p-nitrophenylhydrazine addresses these challenges by modifying the target analytes to improve their chromatographic behavior and detection sensitivity. nih.govbohrium.com

Derivatization of Carbonyl Compounds for Enhanced Detection

P-nitrophenylhydrazine is widely used as a reagent for the detection and analysis of carbonyl compounds, such as aldehydes and ketones. The reaction between p-nitrophenylhydrazine and a carbonyl group forms a stable hydrazone derivative. This derivatization is crucial for enhancing the detection of these compounds, especially those present in low abundance.

The introduction of the nitrophenyl group into the analyte molecule significantly enhances its detectability. For instance, 4-nitrophenylhydrazine (B89600) reacts with carbonyl compounds to form hydrazones, which are useful for identifying aldehydes and ketones. Similarly, 3-nitrophenylhydrazine (B1228671) (3-NPH) is an efficient derivatization reagent for the quantification of low-molecular-weight sugars and other carbonyl-containing metabolites. mdpi.com The resulting derivatives exhibit improved ionization efficiency in mass spectrometry and enhanced absorption at specific wavelengths for UV detection. google.com

A key advantage of using nitrophenylhydrazine (B1144169) reagents is the ability to overcome challenges in separating isomers. For example, the derivatization of sugars with phenylhydrazine (B124118) not only increases sensitivity but also allows for the chromatographic resolution of isomers like glucose 6-phosphate and fructose (B13574) 6-phosphate. mdpi.com

Derivatization of Carboxyl and Phosphoryl Groups

Beyond carbonyls, derivatization strategies using nitrophenylhydrazine have been extended to other important functional groups, namely carboxyl and phosphoryl groups. nih.govacs.orgd-nb.info This broad reactivity is particularly advantageous in metabolomics, as it allows for the simultaneous analysis of diverse classes of metabolites. nih.govacs.org

A notable development is a method utilizing 3-nitrophenylhydrazine (3-NPH) to simultaneously target carbonyl, carboxyl, and phosphoryl groups. nih.govacs.org This strategy significantly improves detection sensitivity and chromatographic separation for a wide range of endogenous metabolites, including organic acids, amino acids, carbohydrates, and nucleotides. nih.govacs.org The derivatization reaction is typically mild and can be performed under conditions that are compatible with biological samples. diva-portal.org For carboxyl groups, the reaction often involves a coupling agent, such as a carbodiimide, to facilitate the formation of a stable amide bond with the hydrazine (B178648). diva-portal.orggrafiati.com

This comprehensive derivatization approach has enabled the metabolic profiling of minute biological samples, such as oocytes and hematopoietic stem cells, which was previously challenging due to the low abundance of metabolites. nih.govacs.org

Isotope-Labeled Derivatization Techniques for Quantitative Analysis

For accurate quantification in mass spectrometry, stable isotope-labeled internal standards are crucial to correct for matrix effects and variations in ionization efficiency. nih.gov Isotope-labeled p-nitrophenylhydrazine derivatives serve this purpose effectively.

A prominent example is the use of ¹³C₆-3-nitrophenylhydrazine (¹³C₆-3NPH). nih.gov This reagent contains six carbon-13 isotopes in its benzene (B151609) ring, resulting in a distinct mass shift compared to its unlabeled counterpart. When used as a derivatizing agent, it produces labeled derivatives of the target analytes. nih.gov These labeled derivatives have nearly identical chemical and chromatographic properties to the unlabeled derivatives formed from the native analytes and the unlabeled reagent.

This co-elution allows the labeled derivative to serve as an ideal internal standard for the quantification of the unlabeled analyte in the same analytical run. This technique has been successfully applied to the quantitative analysis of various metabolites, including carnitines and short-chain fatty acids, in complex biological matrices like dried blood spots and human feces. nih.gov The use of isotope-labeled derivatization significantly improves the accuracy and reliability of quantitative metabolomic studies. nih.gov

Chromatographic and Spectrometric Detection of P-nitrophenylhydrazine Derivatives

The enhanced chemical properties of p-nitrophenylhydrazine derivatives make them highly amenable to analysis by modern chromatographic and spectrometric techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Coverage

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of p-nitrophenylhydrazine derivatives due to its high sensitivity, selectivity, and broad coverage. nih.govbohrium.comacs.org The derivatization process improves the ionization efficiency of the target metabolites, leading to significantly lower limits of detection. bohrium.combohrium.com

For instance, a method using 3-NPH derivatization coupled with LC-MS/MS has been developed for the simultaneous analysis of metabolites from glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. acs.org This approach simplifies the analysis by avoiding the need to infer complex MS fragmentation patterns for each individual metabolite. nih.govacs.org The optimized LC-MS/MS methods can achieve detection limits in the picomolar to femtomolar range for various derivatized metabolites. bohrium.comnih.gov

The use of multiple reaction monitoring (MRM) on a triple-quadrupole mass spectrometer further enhances the selectivity and sensitivity of the analysis, allowing for the accurate quantification of target analytes even in complex biological matrices. nih.gov High-resolution mass spectrometry (HRMS) can also be employed to elucidate the structures of the derivatized species and for untargeted screening of metabolites. bohrium.combohrium.com

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

High-performance liquid chromatography with UV/Diode Array Detection (HPLC-UV/DAD) is another common technique for the analysis of p-nitrophenylhydrazine derivatives. google.comresearchgate.netgoogle.com The nitro group on the phenyl ring of the derivatizing agent acts as a strong chromophore, causing a significant red shift in the ultraviolet absorption band of the resulting derivative. google.comgoogle.com

This property is highly advantageous because most endogenous compounds in biological samples have weak absorption in the far-ultraviolet-visible region (300-450 nm). google.com Consequently, derivatization with nitrophenylhydrazine allows for the selective detection of the target analytes with minimal interference from the sample matrix. google.comgoogle.com

HPLC-UV/DAD methods have been successfully developed for the determination of various compounds, including small-molecule halogenated carboxylic acids and acyl chlorides in pharmaceutical products. google.comgoogle.com The DAD provides spectral information that can help to confirm the identity of the derivatized compounds. researchgate.net These methods are often simple, robust, and provide good linearity, precision, and accuracy for quantitative analysis. google.comgoogle.com

Data Tables

Table 1: Applications of P-nitrophenylhydrazine Derivatization in Analytical Chemistry

| Application Area | Target Analytes | Derivatizing Reagent(s) | Analytical Technique(s) | Key Findings & Benefits |

| Metabolomics | Carbonyls, Carboxylic Acids, Phosphoryl Groups | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Simultaneous derivatization of multiple functional groups, significantly improved sensitivity and coverage, enabling analysis of trace biological samples. nih.govacs.org |

| Metabolomics | Sugars (e.g., glucose 6-phosphate, fructose 6-phosphate) | Phenylhydrazine, 3-Nitrophenylhydrazine (3-NPH) | LC-MS | Increased sensitivity and successful chromatographic resolution of isomers. mdpi.com |

| Quantitative Analysis | Carnitines, Short-Chain Fatty Acids | ¹³C₆-3-Nitrophenylhydrazine | LC-MS/MS | Accurate quantification using stable isotope-labeled internal standards to compensate for matrix effects. nih.gov |

| Pharmaceutical Analysis | Halogenated Carboxylic Acids, Acyl Chlorides | Nitrophenylhydrazine | HPLC-UV/DAD | Selective detection with minimal interference from drug matrices due to the strong UV absorption of the derivatives. google.comgoogle.com |

| Food and Environmental Analysis | Aldehydes, Ketones | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | HPLC-UV | Well-established method for the quantification of carbonyl compounds in various samples. mdpi.com |

Table 2: Comparison of Analytical Techniques for P-nitrophenylhydrazine Derivatives

| Analytical Technique | Principle | Advantages | Common Applications |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. | High sensitivity (pM to fM levels), high selectivity, broad coverage, structural information. bohrium.comnih.gov | Targeted and untargeted metabolomics, quantitative bioanalysis. nih.govbohrium.comacs.org |

| HPLC-UV/DAD | Separation by liquid chromatography with detection based on UV-Vis absorbance. | Simple, robust, cost-effective, selective detection due to chromophore introduction. google.comgoogle.com | Pharmaceutical quality control, routine analysis of specific compound classes. google.comresearchgate.netgoogle.com |

Application in the Detection and Quantification of Specific Biomolecules

The unique reactivity of p-nitrophenylhydrazine-based compounds has been harnessed for the sensitive and selective analysis of various biomolecules crucial in clinical diagnostics and biomedical research.

P-nitrophenylhydrazine is a valuable reagent for the detection and quantification of carbonyl compounds, such as aldehydes and ketones, in diverse biological samples. chemimpex.com The reaction between p-nitrophenylhydrazine and a carbonyl group results in the formation of a stable hydrazone. This derivatization is essential for enhancing the analytical detection of these otherwise challenging molecules.

The derivatization process improves the properties of the analytes for chromatographic separation and subsequent detection. For instance, methods have been developed for the on-line pre-column derivatization of aldehydes and ketones with 2-nitrophenylhydrazine (B1229437), a related compound, followed by high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and atmospheric pressure chemical ionization mass spectrometry (APCI-MS). nih.gov This approach allows for the separation and identification of various carbonyl derivatives. nih.gov The UV spectra of the derivatives provide information about the original functional group, distinguishing between a carboxylic acid or a ketone/aldehyde. nih.gov

While 2,4-dinitrophenylhydrazine (DNPH) is a more commonly used reagent for carbonyl analysis, p-nitrophenylhydrazine and its isomers offer alternative and sometimes more efficient derivatization options. researchgate.netnih.govsemanticscholar.org For example, 3-nitrophenylhydrazine (3-NPH) has been shown to be more efficient than 2-nitrophenylhydrazine for the analysis of certain carboxylic acids. diva-portal.org The choice of reagent often depends on the specific carbonyl compounds of interest and the analytical platform being used. The derivatization enhances the molecular weight and hydrophobicity of the analytes, improving their retention in reversed-phase chromatography and their ionization efficiency in mass spectrometry. diva-portal.org

Table 1: Comparison of Nitrophenylhydrazine Reagents for Carbonyl Analysis

| Reagent | Analytes | Analytical Technique | Key Advantages |

|---|---|---|---|

| p-Nitrophenylhydrazine | Aliphatic aldehydes and ketones | Colorimetric determination, HPLC | Forms stable hydrazones for quantification. chemimpex.com |

| 2-Nitrophenylhydrazine | Carboxylic acids, aldehydes, ketones | HPLC-DAD-APCI-MS | Allows for online derivatization and structural elucidation. nih.govresearchgate.net |

| 3-Nitrophenylhydrazine | Carbonyls, carboxyls, phosphoryls | LC-MS/MS | High derivatization efficiency and sensitivity. diva-portal.orgacs.org |

Derivatization with nitrophenylhydrazine reagents, particularly 3-nitrophenylhydrazine (3-NPH), has proven to be a highly effective strategy for the targeted metabolomics analysis of N-acyl glycines (NAGlys) and other carboxylates in biofluids like plasma and urine. nih.govnih.gov NAGlys are significant metabolites involved in detoxification and their altered levels are associated with various metabolic diseases, including diabetes and kidney disease. nih.govacs.org

The use of 3-NPH as a derivatizing agent offers several advantages for the analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The reaction is rapid, proceeds under mild aqueous conditions, and does not require a quenching step, simplifying the sample preparation workflow. nih.govnih.govacs.org This derivatization significantly enhances the sensitivity of detection by improving the ionization efficiency of the carboxyl- and carbonyl-containing metabolites. acs.orgnih.gov

A study focused on diabetes progression in mice utilized 3-NPH derivatization to achieve a broad measurement of 41 different NAGlys in plasma and urine. nih.govnih.gov This comprehensive analysis, which combined high-resolution LC-MS for identification and triple quadrupole LC-MS for quantification, revealed significant alterations in NAGly levels in diabetic mice, highlighting their potential as diagnostic biomarkers. nih.govnih.gov The stability of the 3-NPH derivatives at various storage temperatures and over time at room temperature has also been demonstrated, ensuring the reliability of the analytical results. nih.gov

Furthermore, 3-NPH derivatization has been successfully applied to the simultaneous analysis of short-chain fatty acids and tricarboxylic acid (TCA) cycle intermediates in fecal samples. diva-portal.org This method demonstrated good linearity, minimal matrix effects, and acceptable accuracy and precision. diva-portal.org The structural elucidation of 3-NPH derivatives of TCA cycle acids has been studied in detail, optimizing their fragmentation in mass spectrometry to boost sensitivity, with detection limits reaching the picomolar range for some acids. bohrium.combohrium.com

The analysis of O-glycans and sialylated compounds, which play crucial roles in numerous biological processes, presents significant analytical challenges. nih.govacs.orgmdpi.com Derivatization with 3-nitrophenylhydrazine (3-NPH) has emerged as a valuable tool in overcoming these challenges, enabling more effective profiling by mass spectrometry. nih.govacs.orgresearchgate.net

A recently developed method combines an oxidative release protocol, which selectively generates O-glycans with a carboxyl group from the attached amino acid, with 3-NPH derivatization. nih.govacs.org This derivatization occurs under mild hydrophilic conditions and targets the newly formed carboxyl group. nih.govacs.org The resulting 3-NPH derivatives generate a series of reporter ions in the mass spectrometer, which facilitate the identification of the O-glycans, the amino acid they were attached to (serine or threonine), and the presence of sialic acid and O-acetylated sialic acid residues. nih.govresearchgate.net This approach has been successfully used to identify 65 different O-glycans from bovine mucin. nih.gov

Furthermore, this 3-NPH-based strategy can distinguish between different types of sialic acid modifications. For instance, O-acetylated N-acetylneuraminic acid (Neu5Ac)-containing O-glycans from horse serum showed distinct fragmentation patterns compared to those from bovine mucin. researchgate.net The method has also been used to confirm the presence of deaminoneuraminic acid (KDN)-containing O-glycans in fish intestinal tissue. nih.gov

In a separate application, 3-NPH was used to label sialic acids through a two-step derivatization process. rsc.org This dual labeling significantly increases the hydrophobicity of the derivatives, which helps to reduce matrix effects during analysis. rsc.org The derivatized sialic acids produce a common reporter ion, which is useful for their quantification in complex biological samples, as demonstrated by the analysis of sialic acids in the intestinal tissues of several carp (B13450389) species. rsc.org

Table 2: Application of 3-NPH in Glycan Analysis

| Sample Type | Analytical Goal | Key Findings |

|---|---|---|

| Bovine Mucin | Identification of O-glycans | Identified 65 O-glycans and their attached amino acids. nih.gov |

| Horse Serum | Differentiation of O-acetylated sialic acids | Revealed distinctive fragmentation patterns for 4-O-acetylated Neu5Ac. researchgate.net |

| Fish Intestinal Tissue | Confirmation of specific glycans | Confirmed the presence of KDN-containing O-glycans. nih.gov |

P-nitrophenylhydrazine and its derivatives are utilized in the study of enzyme activity and protein interactions, primarily as derivatizing agents to detect and quantify the products of enzymatic reactions or to probe protein structure. chemimpex.com

One area of application is in the study of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction. A semi-synthetic derivative of quercetin (B1663063), 2-(3,4-dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol, was prepared by reacting quercetin with 4-nitrophenylhydrazine. mdpi.com Preliminary molecular modeling studies suggested that this hydrazone derivative could effectively interact with the catalytic domain of PDE5, indicating its potential as a PDE5 inhibitor. mdpi.com

In the context of protein interactions, changes in protein conformation can be studied using fluorescent probes. While not directly involving p-nitrophenylhydrazine, the principle of using chemical probes to detect changes in protein structure is relevant. For example, fluorescent probes have been used to detect the interaction between proteins and nanoparticles by observing changes in fluorescence that correspond to conformational alterations. nih.gov

The reaction of p-nitrophenylhydrazine with carbonyl compounds, which can be products of enzymatic reactions, is a fundamental application. For instance, the generation of maltol (B134687) and isomaltol, which are carbonyl-containing compounds, from lactose (B1674315) during Maillard-type browning reactions can be studied by forming their p-nitrophenylhydrazone derivatives. cerealsgrains.org This allows for their isolation and characterization. cerealsgrains.org

While direct studies detailing the use of p-nitrophenylhydrazine sulfate (B86663) specifically for enzyme activity and protein interaction studies are not prevalent in the provided search results, the reactivity of the p-nitrophenylhydrazine moiety towards carbonyl groups provides a clear avenue for such applications. By derivatizing a carbonyl-containing product of an enzymatic reaction, the activity of the enzyme can be quantified. Similarly, by using p-nitrophenylhydrazine as a chemical probe, it may be possible to identify accessible carbonyl groups on a protein's surface, providing insights into its structure and potential interaction sites.

Theoretical and Computational Chemistry Studies of P Nitrophenylhydrazine and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of p-nitrophenylhydrazine. nih.gov DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently used to optimize molecular geometries and calculate various electronic parameters. researchgate.netchesci.comresearchgate.net

Studies have focused on calculating key properties that govern reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's electron-donating and accepting abilities, respectively. chesci.com For derivatives of p-nitrophenylhydrazine, the HOMO-LUMO energy gap is a key parameter in assessing molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This helps predict sites for chemical reactions. researchgate.net

Population Analysis: Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) provide information on the partial charges of individual atoms within the molecule, offering further insight into its reactivity. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity and stability. chesci.com

The presence of the electron-withdrawing nitro group in p-nitrophenylhydrazine significantly influences its electronic structure. This group enhances the acidity of the hydrazine (B178648) moiety, facilitating its participation in nucleophilic attack reactions, such as the formation of hydrazones with carbonyl compounds. The electron-withdrawing power of the nitro group can also impact the nucleophilicity of the hydrazine nitrogens. rsc.org

Computational studies on related nitrophenylhydrazine (B1144169) derivatives have shown how substituents can modulate electronic properties. For instance, the introduction of additional nitro groups or other functional groups can alter the HOMO-LUMO gap and charge distribution, thereby tuning the molecule's reactivity. chesci.com The effect of solvents on the electronic structure and reactivity can also be modeled using computational methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 1: Calculated Quantum Chemical Parameters for p-Nitrophenylhydrazine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Basis Set/Method | Reference |

| (3Z)-3-{2-naphthyl[2-(4-nitrophenyl)hydrazino]methylene}-2,4-dioxopentanoic acid (gas phase) | -6.65 | -3.34 | 3.31 | B3LYP/6-311G(d,p) | chesci.com |

| (3Z)-3-{2-naphthyl[2-(4-nitrophenyl)hydrazino]methylene}-2,4-dioxopentanoic acid (solvent) | -6.43 | -3.42 | 3.01 | B3LYP/6-311G(d,p) | chesci.com |

This table is generated based on available data for derivatives and illustrates the type of information obtained from quantum chemical calculations. Specific values for p-nitrophenylhydrazine sulfate (B86663) were not found in the provided search results.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of molecules over time. acs.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies.

For molecules like p-nitrophenylhydrazine and its derivatives, MD simulations can be used to:

Analyze Conformational Preferences: Identify the most stable conformations (isomers) of the molecule and the energy barriers between them. researchgate.net For example, in substituted pyrazoles formed from hydrazines, calculations can determine the preferred orientation of substituent groups. researchgate.net

Study Solvent Effects: Simulate the molecule in a solvent environment to understand how interactions with solvent molecules influence its conformation and dynamics. nih.gov

Investigate Binding Interactions: When studying the interaction of a p-nitrophenylhydrazine derivative with a biological target, such as an enzyme, MD simulations can reveal the stability of the binding pose and the key intermolecular interactions involved. acs.orgnih.gov

Conformational analysis is particularly important for understanding the reactivity of p-nitrophenylhydrazine. The orientation of the hydrazine group relative to the nitrophenyl ring can affect its accessibility for reaction. Computational studies on related systems have shown that different conformers can have significantly different energies and reactivities. researchgate.net

In the context of drug design, MD simulations of ligands derived from p-nitrophenylhydrazine bound to their target proteins can provide insights into the stability of the complex and guide further optimization of the ligand's structure. acs.orgnih.gov

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling, often using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions involving p-nitrophenylhydrazine. ljmu.ac.ukrsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and identify the most energetically favorable route. rsc.org

A key reaction of p-nitrophenylhydrazine is the formation of hydrazones through condensation with aldehydes and ketones. Computational studies can provide detailed mechanistic insights into this reaction, including:

Identification of Intermediates: The reaction typically proceeds through a carbinolamine intermediate. discoveryjournals.org Computational modeling can confirm the existence and stability of such intermediates.

Determination of the Rate-Determining Step: By calculating the energy barriers for each step of the reaction, the rate-determining step can be identified. In hydrazone formation, this is often the dehydration of the carbinolamine intermediate. researchgate.net

Elucidation of Catalytic Effects: The role of acid or base catalysts in the reaction can be investigated by modeling the catalyzed pathway and comparing its energy profile to the uncatalyzed reaction. ljmu.ac.uk

For example, a computational study on hydrazone exchange reactions explored different mechanistic possibilities, including uncatalyzed pathways and those involving protonation of the hydrazone. The calculations showed that protonation of the hydrazone nitrogen significantly lowers the energy barriers, indicating that this is the most likely mechanism under acidic conditions. ljmu.ac.uk

Similarly, in the synthesis of pyrazoles from hydrazines and β-dicarbonyl compounds, semi-empirical calculations (like PM3) have been used to rationalize the observed product distribution by suggesting that the dehydration of dihydroxypyrazolidine intermediates is the kinetically controlled step that determines the final isomer formed. researchgate.net

Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry methods can accurately predict various spectroscopic properties of molecules, which can be compared with experimental data to confirm their structure and identity. researchgate.net

For p-nitrophenylhydrazine and its derivatives, the following spectroscopic properties can be calculated:

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.netresearchgate.net This allows for the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants for Nuclear Magnetic Resonance (NMR) spectroscopy can be computed. researchgate.net These predictions are valuable for structure elucidation and confirmation. discoveryjournals.org

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. researchgate.netlookchem.com This provides information about the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for a p-Nitrophenylhydrazine Derivative

| Spectroscopic Technique | Predicted Value | Experimental Value | Reference |

| ¹H NMR (NH proton) | - | 11.61 ppm | discoveryjournals.org |

| ¹³C NMR (C=N carbon) | - | 136.28 ppm | discoveryjournals.org |

| IR (N-H stretch) | - | 3333.10 cm⁻¹ | researchgate.net |

| IR (Aromatic C-H stretch) | - | 3022.55 cm⁻¹ | researchgate.net |

This table provides examples of how predicted and experimental data are compared for derivatives. Specific predicted values for p-nitrophenylhydrazine sulfate were not available in the search results.

In addition to spectroscopic properties, computational methods can also predict the energetics of reactions, such as reaction enthalpies and activation energies. scispace.com For instance, the decomposition enthalpy of energetic materials like p-nitrophenylhydrazine can be calculated to assess their thermal hazards. scispace.com These calculations are crucial for understanding the stability and potential risks associated with handling such compounds.

Environmental Behavior and Transformation of P Nitrophenylhydrazine Where Applicable to Sulfate

Degradation Pathways in Environmental Compartments

Biodegradation is a key process in the environmental attenuation of many organic compounds. While specific studies on the biodegradation of p-nitrophenylhydrazine sulfate (B86663) are limited, information on the broader class of phenylhydrazines and related compounds suggests that microbial activity plays a role in their degradation. nih.govresearchgate.net Microorganisms in soil and water systems, such as bacteria and fungi, can utilize organic compounds as a source of carbon and energy, leading to their partial or complete breakdown. nih.govnih.gov The rate and extent of biodegradation can be influenced by several factors, including the microbial population present, temperature, pH, and the availability of other nutrients. researchgate.nettandfonline.com It has been noted that the products of biodegradation are generally less toxic than the parent compound itself. oxfordlabchem.com

Research on related compounds indicates that the presence of substituent groups, such as the nitro group in p-nitrophenylhydrazine, can affect the rate of biodegradation. researchgate.net In some cases, substituted compounds may be biodegraded more slowly than their unsubstituted counterparts. researchgate.net The degradation of other aromatic compounds has been shown to proceed through various enzymatic reactions, leading to ring cleavage and the formation of smaller, more readily metabolized molecules. asm.org

Table 1: Factors Influencing Biodegradation

| Factor | Influence on Biodegradation |

| Microbial Population | The presence of specific microorganisms with the necessary enzymatic machinery is crucial for degradation. nih.gov |

| Temperature | Affects microbial activity and enzyme kinetics, with optimal temperature ranges for degradation. tandfonline.com |

| pH | Influences microbial growth and the chemical state of the compound, affecting its availability for degradation. tandfonline.com |

| Nutrient Availability | The presence of other essential nutrients can support microbial growth and enhance biodegradation rates. |

| Chemical Structure | The presence and position of substituent groups on the aromatic ring can impact the rate of microbial attack. researchgate.net |

This table is interactive. Click on the headers to sort.

Abiotic degradation processes, including photolysis and hydrolysis, are also significant in determining the environmental persistence of p-nitrophenylhydrazine.

Photodegradation:

Photodegradation, or the breakdown of a chemical by light, can be a major transformation pathway for compounds present in sunlit surface waters or on soil surfaces. nih.govuiowa.edu Studies on p-nitrophenol, a related compound, have demonstrated that it can be effectively degraded by photocatalysis using materials like zinc oxide (ZnO) under UV or solar irradiation. nih.govresearchgate.net The degradation rate of p-nitrophenol was found to be influenced by factors such as the concentration of the compound and the properties of the photocatalyst. nih.gov In some cases, photocatalytic degradation can lead to the formation of intermediate products, such as p-aminophenol, before complete mineralization. researchgate.net The degradation of other complex organic molecules has also been shown to be initiated by photooxidation. nih.gov

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. nih.gov The stability of p-nitrophenylhydrazine to hydrolysis can be influenced by pH. For instance, the p-nitrophenylhydrazinedisulphonate is noted to be extremely soluble in water and can undergo partial hydrolysis to the monosulphonate. zenodo.org While detailed kinetic studies on the hydrolysis of p-nitrophenylhydrazine sulfate across a range of environmental pH values are not extensively available, the reactivity of the hydrazine (B178648) and nitro functional groups suggests that hydrolysis could be a relevant transformation process under certain conditions.

Biodegradation Processes in Soil and Water Systems

Mobility and Sorption Characteristics in Environmental Matrices

The mobility of p-nitrophenylhydrazine in the environment is largely controlled by its sorption to soil and sediment particles. Sorption, the process by which a chemical binds to a solid surface, reduces its concentration in the aqueous phase and thus limits its transport through the soil profile and into groundwater. usda.gov

The sorption of organic compounds in soil is often correlated with the organic carbon content of the soil. usda.gov For p-nitrophenylhydrazine, a low soil organic carbon/water partitioning coefficient (Koc) has been reported, suggesting low mobility in soil. cymitquimica.com This indicates that the compound has a tendency to adsorb to soil particles rather than remain in the soil water, which would limit its potential for leaching.

However, it is important to note that sorption can be a complex process, and relying solely on organic carbon content to predict mobility can sometimes lead to inaccuracies, as other soil properties can also play a significant role. usda.gov Desorption, the release of a sorbed chemical back into the soil solution, can also be a critical factor in determining its long-term fate and mobility. usda.gov

Table 2: Environmental Mobility and Sorption Parameters

| Parameter | Value/Indication | Significance |

| Soil Organic Carbon/Water Partitioning Coefficient (Koc) | Low (99.79) cymitquimica.com | Indicates a tendency for the compound to sorb to soil organic matter, suggesting low mobility. |

| Water Solubility | Insoluble in water. noaa.govnih.gov | Lower water solubility generally correlates with higher sorption potential. |

This table is interactive. Click on the headers to sort.

Identification and Fate of Environmental Transformation Products

The degradation of p-nitrophenylhydrazine in the environment can lead to the formation of various transformation products. uiowa.edu Identifying these products is crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound.

While a comprehensive list of all environmental transformation products of this compound is not available, studies on related compounds provide insights into potential pathways. For instance, the photocatalytic degradation of p-nitrophenol has been shown to produce intermediates like p-aminophenol. researchgate.net The oxidation of phenylhydrazines can also lead to a variety of products depending on the reaction conditions.

The ultimate fate of these transformation products depends on their own chemical properties and susceptibility to further degradation. nih.gov Some transformation products may be more mobile or persistent than the original compound, while others may be readily mineralized to carbon dioxide, water, and inorganic nitrogen. oxfordlabchem.comuiowa.edu

Emerging Research Frontiers and Future Perspectives for P Nitrophenylhydrazine Sulfate

Development of Novel and Green Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing p-nitrophenylhydrazine and its derivatives is a significant area of research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous solvents. Modern approaches focus on green chemistry principles to minimize environmental impact and improve sustainability.

A notable advancement is the use of solvent-free or mechanochemical techniques. For instance, a solvent-free method for synthesizing p-nitrophenyl hydrazones has been developed by condensing p-nitrophenylhydrazine with various aromatic aldehydes. discoveryjournals.org This mechanochemical approach is praised for being eco-friendly, efficient, simple, and reproducible, offering short reaction times and catalyst-free conditions. discoveryjournals.org The workup is straightforward, and the process yields pure, unsolvated products. discoveryjournals.org

Another green approach involves phase-transfer catalysis. A patented process describes the synthesis of p-nitrophenylhydrazine hydrochloride from p-chloronitrobenzene and hydrazine (B178648) hydrate (B1144303) in a two-phase system of a halogenated hydrocarbon and water. google.comgoogle.com This method, which uses a catalyst, is highlighted for its simple reaction, convenient operation, high yield (80-85%), and low cost, making it suitable for industrial production. google.comgoogle.com

The following table summarizes different synthetic methodologies for p-nitrophenylhydrazine and its derivatives, highlighting the shift towards greener alternatives.

| Methodology | Starting Materials | Conditions | Yield | Key Advantages | Reference |

| Diazotization & Reduction | p-Nitroaniline | Diazotization, stannous chloride reduction, HCl hydrolysis | 39-72% | Well-established classical method | google.comchemicalbook.com |

| Phase-Transfer Catalysis | p-Chloronitrobenzene, Hydrazine hydrate | Halogenated hydrocarbon/water, 40-60°C, Catalyst | 80-85% | High yield, low cost, suitable for industrial scale | google.comgoogle.com |

| Solvent-Free Mechanochemistry | p-Nitrophenylhydrazine, Aromatic aldehydes | Room temperature, solventless | Moderate to high | Eco-friendly, rapid, simple, catalyst-free | discoveryjournals.org |

Exploration of Advanced Catalytic Applications

P-nitrophenylhydrazine and its derivatives are not only products of synthesis but also play a role in catalysis. Recent research has explored their application in various catalytic reactions, particularly in the reduction of nitroarenes.

Gold nanoparticles (AuNPs) stabilized in polymer microgels have been shown to be effective catalysts for the reduction of nitroarenes, including 4-nitrophenylhydrazine (B89600), to their corresponding amines in an aqueous medium. rsc.org This catalytic system is efficient and recyclable, with the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) being a model reaction to evaluate its kinetic parameters. rsc.org Similarly, palladium nanoparticles incorporated into fumed silica (B1680970) have been used as an efficient catalyst for the reduction of nitroarenes, including 4-nitrophenylhydrazine, under both thermal and microwave heating conditions. mdpi.com

Furthermore, the electrochemical sensing of p-nitrophenylhydrazine has been demonstrated using electrodes modified with nanomaterials. For example, a glassy carbon electrode decorated with ZnO/SnO2 nanoparticles has been used as a sensor for 4-nitrophenylhydrazine. researchgate.net ZnO nanourchins have also been utilized to fabricate a phenylhydrazine (B124118) chemical sensor with high sensitivity and a good limit of detection. researchgate.net These applications highlight the potential of p-nitrophenylhydrazine in the development of advanced catalytic and sensing platforms.

Expansion of Derivatization Techniques for Broader Analytical Scope

Derivatization is a key strategy in analytical chemistry to enhance the detection and separation of molecules. p-Nitrophenylhydrazine and its analogues, particularly 3-nitrophenylhydrazine (B1228671) (3-NPH), have emerged as valuable derivatizing agents for various classes of metabolites in liquid chromatography-mass spectrometry (LC-MS) based analysis. researchgate.netacs.org

The use of 3-NPH as a derivatizing reagent allows for the sensitive detection of compounds containing carboxyl, carbonyl, and even phosphoryl groups. researchgate.net This broadens the analytical scope, enabling the simultaneous analysis of diverse metabolite classes, including short-chain fatty acids (SCFAs), amino acids, and carbohydrates. researchgate.netacs.org For instance, a 3-NPH derivatization strategy has been successfully applied to the targeted metabolomics analysis of N-acyl glycines in plasma and urine samples, which are potential biomarkers for metabolic diseases like diabetes. acs.org The reaction with 3-NPH is typically rapid, occurs in aqueous solution, and often does not require a quenching step. acs.org

The versatility of nitro-substituted phenylhydrazines as derivatization reagents has been systematically evaluated for the determination of small halogenated carboxylic acid residues in drug substances. nih.gov 2-Nitrophenylhydrazine (B1229437) (2-NPH) was found to be particularly suitable as its derivatives absorb strongly in a region of the spectrum where most drug substances have minimal interference. nih.gov

| Analyte Class | Derivatizing Agent | Analytical Technique | Key Advantages of Derivatization | Reference |

| Carbonyl, Carboxyl, & Phosphoryl Metabolites | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Simultaneous targeting of multiple functional groups, improved sensitivity and coverage | researchgate.net |

| N-Acyl Glycines | 3-Nitrophenylhydrazine (3-NPH) | LC-MS | Simple, sensitive, rapid reaction in aqueous solution | acs.org |

| Short-Chain Fatty Acids (SCFAs) | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Good retention capacity in reversed-phase LC | nih.gov |

| Halogenated Carboxylic Acids | 2-Nitrophenylhydrazine (2-NPH) | HPLC-DAD | Strong absorbance of derivatives in a low-interference region | nih.gov |

Integration with High-Throughput Screening and Omics Technologies in Chemical Biology

High-throughput screening (HTS) and "omics" technologies (like metabolomics) are powerful tools in chemical biology for identifying novel bioactive compounds and understanding complex biological systems. nih.govacs.org p-Nitrophenylhydrazine and its derivatives are increasingly being integrated into these advanced research platforms.

In the context of metabolomics, derivatization with reagents like 3-nitrophenylhydrazine is crucial for developing high-throughput, quantitative analytical methods for a wide range of metabolites. acs.org This enables the creation of metabolite arrays for precision medicine, allowing for the rapid profiling of hundreds of metabolites in clinical samples. acs.org Such standardized procedures are essential for generating large, reproducible datasets for biomarker discovery and clinical diagnostics. acs.org

HTS platforms, which involve the automated testing of large compound libraries, can be used to screen for derivatives of p-nitrophenylhydrazine with specific biological activities. embl.orgsfu.ca These platforms utilize sophisticated liquid handling robotics and sensitive detection technologies to rapidly identify "hit" compounds. embl.orguio.no The integration of computational tools with HTS allows for the rapid follow-up of initial hits and the exploration of structure-activity relationships. embl.org

Computational Design and Rational Synthesis of P-nitrophenylhydrazine Analogues for Specific Applications

Computational chemistry and molecular modeling are playing an increasingly important role in the rational design and synthesis of novel p-nitrophenylhydrazine analogues with tailored properties for specific applications. nih.gov In silico methods, such as molecular docking and drug-likeness analysis, allow researchers to predict the biological activity and physicochemical properties of new compounds before they are synthesized. nih.govacs.org

This computational-driven approach accelerates the discovery of promising drug candidates and chemical probes. For example, computational studies have been used to design and evaluate novel phenylhydrazono phenoxyquinoline derivatives as potential α-amylase inhibitors for the management of diabetes. acs.org Molecular docking simulations can reveal favorable binding interactions between the designed analogues and their biological targets, helping to prioritize compounds for synthesis and experimental validation. nih.govacs.org

Furthermore, computational methods are being used to design molecular switches based on p-nitrophenylhydrazine derivatives. researchgate.net By studying the electronic transport properties of different isomers using techniques like density functional theory (DFT), researchers can predict how the molecule's conductivity will change in response to stimuli like light, suggesting potential applications in molecular electronics. researchgate.net This synergy between computational design and synthetic chemistry opens up new avenues for creating functional molecules with precisely controlled properties.

Q & A

Q. What are the standard protocols for synthesizing p-nitrophenylhydrazine sulfate, and how is purity ensured?

Methodological Answer: The synthesis typically involves diazotization of p-nitroaniline followed by reduction using sodium sulfite or stannous chloride (SnCl₂) in acidic conditions. For example, p-nitrophenyldiazonium chloride is reduced with sodium sulfite to yield the hydrazine derivative, which is then precipitated as the sulfate salt. Purification involves recrystallization from ethanol or methanol to remove impurities . Purity is confirmed via melting point determination (e.g., ~158°C for the hydrochloride form) and thin-layer chromatography (TLC) .

Q. How is this compound used to identify carbonyl compounds?

Methodological Answer: The compound reacts with aldehydes/ketones to form colored hydrazones, which are analyzed by melting point comparison or UV-Vis spectroscopy. For example, in Fischer indole synthesis, it forms hydrazones that cyclize under acidic conditions. Reaction conditions (pH, solvent) must be optimized to avoid side reactions, such as over-oxidation .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Due to its toxicity and potential carcinogenicity, use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage should be in airtight containers at 0–6°C to prevent decomposition. Spills require neutralization with sodium bicarbonate followed by absorption with inert materials .

Advanced Research Questions

Q. How can conflicting yields in this compound synthesis be resolved?

Methodological Analysis: Discrepancies in yield (e.g., 26–50% in diazonium salt reductions) arise from reaction conditions. For instance, SnCl₂ in HCl () may offer higher reproducibility than sulfite methods ( ). Kinetic studies (varying temperature, stoichiometry) and HPLC monitoring of intermediates can identify optimal conditions .

Q. What advanced techniques characterize this compound derivatives in enzyme studies?

Methodological Answer: X-ray crystallography and tandem mass spectrometry (MS/MS) are used to study its interaction with amine oxidases. For example, inactivation of Aspergillus niger amine oxidase is confirmed via UV-Vis spectroscopy (absorbance at 450 nm for hydrazone adducts) and fluorescence quenching .

Q. How does this compound participate in radical-mediated reactions?

Mechanistic Insight: Oxidation with MnO₂ generates aryl radicals, leading to biphenyl derivatives (e.g., p-nitrobiphenyl at 50% yield). ESR spectroscopy can detect radical intermediates, while solvent choice (benzene vs. ethanol) influences recombination pathways .

Q. What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer: Buffering at pH 3–4 (0.1 M HCl) minimizes hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability. Degradation products are monitored via NMR or LC-MS .

Data Contradictions and Resolution

Q. Why do different synthesis routes for this compound report varying melting points?

Analysis: Discrepancies (e.g., 158°C for hydrochloride vs. 168–170°C for hydrazones) stem from polymorphic forms or residual solvents. XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry) differentiate crystalline phases .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.